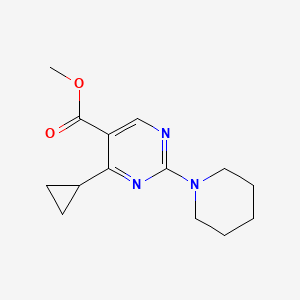

Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate

Description

Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 1072944-55-8) is a pyrimidine derivative featuring a cyclopropyl group at position 4, a piperidin-1-yl substituent at position 2, and a methyl ester at position 5. This compound is cataloged under the identifier HC-2123 by Combi-Blocks, with a purity of 96% . It is supplied by multiple vendors, including Santa Cruz Biotechnology, Inc. (under the ChemCruz™ brand) and CymitQuimica (Ref: 10-F236392) .

Properties

IUPAC Name |

methyl 4-cyclopropyl-2-piperidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-19-13(18)11-9-15-14(16-12(11)10-5-6-10)17-7-3-2-4-8-17/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUHAXNFXPHLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2CC2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674777 | |

| Record name | Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-55-8 | |

| Record name | Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate (CAS Number: 1072944-55-8) is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : C14H19N3O2

- Molecular Weight : 261.32 g/mol

- IUPAC Name : Methyl 4-cyclopropyl-2-(1-piperidinyl)-5-pyrimidinecarboxylate

- CAS Number : 1072944-55-8

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including:

- Pyrimidine Formation : Utilizing cyclopropyl and piperidine derivatives to construct the pyrimidine ring.

- Esterification : Converting the carboxylic acid into its methyl ester form, enhancing solubility and biological activity.

Pharmacological Applications

This compound has been identified as a potential agonist for the farnesoid X receptor (FXR), which plays a crucial role in cholesterol metabolism and glucose homeostasis. FXR activation is associated with beneficial effects in dyslipidemia models, suggesting that this compound could be developed for therapeutic applications in metabolic disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is often compared to other piperidine derivatives. For example, modifications in the piperidine ring or the introduction of various substituents on the pyrimidine core can significantly alter its potency and selectivity against specific biological targets.

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C14H19N3O2 | Methyl ester form | FXR agonist potential |

| 5-Chloro-2-(piperidin-1-YL)pyrimidine-4-carboxylic acid | C10H12ClN3O2 | Chlorinated derivative | Antibacterial activity |

| 4-Cyclopropyl-2-(morpholinomethyl)pyrimidine | C13H19N3O2 | Morpholine substitution | Varies with substitution |

Case Studies and Research Findings

- FXR Agonism : In studies evaluating the effects of FXR agonists, this compound showed promising results in lowering cholesterol levels in animal models, indicating its potential utility in treating dyslipidemia.

- Metabolic Stability : Research has indicated that modifications to the piperidine moiety can enhance metabolic stability while maintaining efficacy against target enzymes such as GSK-3β, which is implicated in various neurodegenerative diseases .

- Comparative Analysis : A comparative analysis of similar compounds revealed that structural variations significantly impact biological activity. For instance, derivatives with different substituents on the pyrimidine ring exhibited varied IC50 values against specific targets, highlighting the importance of SAR in drug development .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest various biological activities:

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Starting Material : this compound can be utilized in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules . This application is crucial for synthesizing various pharmaceuticals and agrochemicals.

Research Applications

In addition to medicinal uses, this compound finds relevance in academic and industrial research settings:

- Proteomics Research : The methyl ester form of the compound is used in proteomics, where it aids in the study of proteins and their functions, potentially leading to insights into disease mechanisms and therapeutic targets .

While specific case studies on this compound are scarce, the following insights from related research highlight its potential:

- Anticancer Activity : Research on structurally similar compounds indicates that modifications to the pyrimidine ring can enhance anticancer activity, suggesting that this compound may also exhibit similar effects when appropriately modified.

- Antimicrobial Properties : Studies on piperidine-containing compounds have demonstrated significant antimicrobial properties, indicating that this compound could be explored for similar applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, ester groups, and heterocyclic cores. Key structural and commercial differences are summarized below:

Table 1: Comparison of Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate and Analogous Compounds

Key Observations:

Morpholino (HC-2122) and piperidin-1-yl substituents differ in electronic properties: morpholino contains an oxygen atom, which may increase polarity compared to the piperidine ring .

Ester Group Variations :

- The ethyl ester analog (CAS: 832740-99-5) has reduced purity (95+%) compared to the methyl ester derivatives, suggesting possible challenges in synthesis or stability . Methyl esters generally exhibit higher volatility and lower molecular weight than ethyl esters, which could influence pharmacokinetic properties.

Heterocyclic Core Modifications :

- Pyrazole derivatives like HC-2490 demonstrate the impact of altering the core heterocycle. Pyrimidines (e.g., the target compound) typically exhibit greater aromatic stability and hydrogen-bonding capacity than pyrazoles, which may affect their utility in drug design .

Research Implications and Supplier Landscape

- Purity and Availability: The target compound (96% purity) is slightly less pure than HC-2122 (98%) but more readily available through global suppliers like Santa Cruz Biotechnology and CymitQuimica .

- Structural Insights : Piperidine and morpholine substituents are common in bioactive molecules (e.g., kinase inhibitors), suggesting that the target compound could serve as a scaffold for medicinal chemistry optimization .

Limitations in Evidence:

- No explicit data on solubility, stability, or biological activity are provided.

- Molecular formulas and weights for some analogs (e.g., the target compound) must be inferred due to gaps in the evidence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclocondensation of substituted pyrimidine precursors and subsequent functionalization. For example, Suzuki-Miyaura coupling may introduce aryl/cyclopropyl groups, while piperidine incorporation can be achieved through nucleophilic substitution or reductive amination . Key intermediates, such as tert-butyl pyrimidine carboxylates (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate), are often used to protect reactive groups during synthesis .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR (1H/13C) identifies proton environments and carbon frameworks, particularly distinguishing cyclopropyl and piperidinyl signals.

- ESI-MS validates molecular weight and fragmentation patterns .

- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1620 cm⁻¹ for the ester moiety) .

Q. What preliminary assays are recommended to assess biological activity?

- Methodological Answer : Initial screens include:

- Enzyme inhibition assays (e.g., acetylcholinesterase for neurological applications) using Ellman’s method to monitor substrate hydrolysis .

- Receptor binding studies (e.g., GLP-1 receptor activation via fluorescence polarization) to evaluate agonist/antagonist potential, as seen in structurally related pyrimidine derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrimidine ring functionalization be addressed?

- Methodological Answer : Regioselectivity is controlled by:

- Steric directing groups : Bulky substituents (e.g., isopropyl) at the 6-position of the pyrimidine ring guide electrophilic substitution to the 4-position .

- Catalytic strategies : Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig amination) ensures precise piperidinyl group placement at the 2-position .

Q. What computational approaches are used to predict structure-activity relationships (SAR) for this compound?

- Methodological Answer : Advanced SAR analysis involves:

- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., acetylcholinesterase active sites) .

- DFT calculations to optimize electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

- Methodological Answer :

- Single-crystal X-ray diffraction provides definitive bond lengths/angles (e.g., monoclinic crystal system with β = 98.09° and a = 28.875 Å for related pyrimidine esters) .

- Dynamic NMR resolves conformational ambiguities (e.g., piperidine ring puckering) by analyzing temperature-dependent spectra .

Q. What strategies optimize metabolic stability without compromising potency?

- Methodological Answer :

- Bioisosteric replacement : Substituting labile ester groups with amides (e.g., pyrimidine-5-carboxamide derivatives) improves stability .

- Pro-drug design : Masking polar groups (e.g., tert-butyl ester protection) enhances bioavailability .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to evaluate enzyme inhibition mechanisms?

- Methodological Answer :

- Michaelis-Menten analysis : Vary substrate concentrations with/without the inhibitor to determine values.

- Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

Q. What analytical workflows are recommended for impurity profiling during scale-up?

- Methodological Answer :

- HPLC-PDA/MS detects trace impurities (e.g., methyl sulfone byproducts) using C18 columns and gradient elution (ACN/water + 0.1% TFA) .

- ICP-OES monitors heavy metal catalysts (e.g., residual Pd) to ensure compliance with ICH Q3D guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.